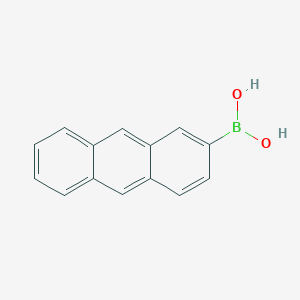

Anthracen-2-ylboronic Acid

Description

Overview of Boronic Acids in Organic Synthesis and Materials Science

Boronic acids, defined by the general formula R–B(OH)₂, are a versatile class of organic compounds characterized by a boron atom linked to an alkyl or aryl group and two hydroxyl groups. pharmiweb.com Their significance in modern science stems from their unique chemical properties and reactivity.

A key feature of boronic acids is their role as a Lewis acid, owing to the boron atom having only six valence electrons. researchgate.net This allows them to readily accept a pair of electrons, a property that facilitates reversible covalent bonding with diols (compounds containing two hydroxyl groups), such as those found in sugars and other biologically relevant molecules. boronmolecular.comscbt.com This capacity for reversible interaction is fundamental to their application in molecular recognition and the development of chemical sensors. pharmiweb.comboronmolecular.com

In the realm of organic synthesis, boronic acids are indispensable reagents, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netboronmolecular.com This palladium-catalyzed reaction forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide, providing a powerful method for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. boronmolecular.comsigmaaldrich.com Beyond the Suzuki coupling, boronic acids are used in various other transformations, including the Chan-Lam coupling for forming carbon-nitrogen bonds and conjugate additions. sigmaaldrich.com

The utility of boronic acids extends into materials science, where they are employed to create advanced materials with tailored functionalities. Their ability to bind with diols is harnessed to fabricate responsive polymers and smart hydrogels that can react to specific analytes like glucose. scbt.com Furthermore, they serve as crucial components in the development of sensors for a wide array of targets, including sugars and pollutants. boronmolecular.comscbt.com

Significance of Anthracene (B1667546) Derivatives in Photochemistry and Electronics

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. numberanalytics.com This extended π-conjugated system endows anthracene and its derivatives with distinct photophysical and electronic properties, making them highly valuable in photochemistry and electronics. numberanalytics.combeilstein-journals.org

One of the most prominent features of anthracene is its strong fluorescence. numberanalytics.com This inherent luminescence makes anthracene derivatives ideal candidates for use as fluorescent probes and emitters in various applications. researchgate.net The anthracene chromophore plays a significant role in the field of organic photochemistry, and its derivatives have been extensively studied for applications in thermochromic and photochromic materials. rroij.com A characteristic photochemical reaction of anthracene is its [4+4] photodimerization upon exposure to UV light, a reversible process that has been explored for creating photoresponsive materials. numberanalytics.com

In the field of electronics, the planar structure and high charge carrier mobility of anthracene derivatives make them excellent building blocks for organic electronic devices. numberanalytics.comresearchgate.net They are widely used in the development of:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are frequently employed as highly efficient blue light emitters or as host materials in the emissive layer of OLEDs for display and lighting applications. numberanalytics.combeilstein-journals.orgresearchgate.net

Organic Field-Effect Transistors (OFETs): The semiconductor properties of anthracenes are utilized in OFETs, which are key components in flexible electronics and sensors. beilstein-journals.orgresearchgate.net

Organic Photovoltaics (OPVs): The unique electronic and optical properties of anthracene also make it an attractive compound for use in solar cells. numberanalytics.comresearchgate.net

The ability to functionalize the anthracene core allows for the fine-tuning of its electronic and optical properties to meet the specific demands of these advanced applications. researchgate.net

Research Trajectory and Emerging Directions for Anthracen-2-ylboronic Acid

The research trajectory of this compound has evolved from its initial use as a synthetic intermediate to its current status as a key component in the design of sophisticated functional molecules. This progression is driven by the synergistic properties of its boronic acid and anthracene moieties.

Initially, the compound was primarily valued as a building block in organic synthesis, particularly for introducing the anthracene unit into larger molecular structures via cross-coupling reactions. This is a fundamental step in creating complex anthracene derivatives for materials science research. researchgate.net

More recently, research has shifted towards exploiting the combined functionalities of the molecule. A significant emerging direction is the development of fluorescent chemosensors. In this context, the boronic acid group acts as a recognition site, binding selectively and reversibly with diol-containing analytes like saccharides (sugars). nih.govfrontiersin.org The anthracene unit serves as a fluorescent reporter. Binding of an analyte to the boronic acid can modulate the fluorescence properties of the anthracene through mechanisms like photoinduced electron transfer (PET), resulting in a measurable change in light emission. frontiersin.org This principle has been successfully applied to create sensors for glucose, operating even at physiological pH, which is crucial for potential biomedical applications. frontiersin.orgfigshare.com

Another major research thrust is the application of this compound and its derivatives in organic electronics, specifically in OLEDs. myskinrecipes.com In this field, it serves as a precursor or a direct component for creating novel emitter or host materials. cymitquimica.comechemi.com By modifying the anthracene core with boronic acid groups and other substituents, researchers can synthesize materials with tailored electronic properties, leading to highly efficient and stable deep-blue OLEDs. rsc.org

Future research is expected to further explore these areas, focusing on enhancing the selectivity and sensitivity of sensors for complex biological targets and designing next-generation materials for more efficient and durable electronic devices. The versatility of this compound ensures its continued importance as a platform for innovation in advanced chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁BO₂ nih.gov |

| Molecular Weight | 222.05 g/mol nih.gov |

| Appearance | Data not available |

| Melting Point | Data not available |

| Topological Polar Surface Area (TPSA) | 40.5 Ų ambeed.com |

| Hydrogen Bond Donor Count | 2 ambeed.com |

| Hydrogen Bond Acceptor Count | 2 ambeed.com |

| Rotatable Bond Count | 1 ambeed.com |

| CAS Number | 141981-64-8 nih.gov |

Table 2: Summary of Research Findings and Applications

| Research Area | Application | Key Finding/Principle |

| Chemical Sensing | Fluorescent Glucose Sensors | The boronic acid moiety binds to glucose, modulating the fluorescence of the anthracene core via PET, allowing for detection at physiological pH. frontiersin.orgfigshare.com |

| Chemical Sensing | General Saccharide Recognition | The reversible covalent interaction between the boronic acid group and diols on saccharides forms the basis for selective detection. boronmolecular.comnih.gov |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Used as a building block to synthesize advanced host and emitter materials for efficient deep-blue OLEDs. myskinrecipes.comrsc.org |

| Organic Synthesis | Synthetic Intermediate | Serves as a versatile reagent for introducing the anthracenyl group into complex molecules via Suzuki-Miyaura coupling. researchgate.netboronmolecular.com |

Structure

2D Structure

Properties

IUPAC Name |

anthracen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWBMOXZIMVOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC3=CC=CC=C3C=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431849 | |

| Record name | 2-anthracenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141981-64-8 | |

| Record name | 2-anthracenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthraceneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Anthracen 2 Ylboronic Acid and Derivatives

General Principles of Organoboronic Acid Synthesis

Organoboronic acids, characterized by a carbon-boron bond, are typically synthesized through two main pathways: the reaction of an organometallic reagent with a trialkyl borate (B1201080) or through the transition metal-catalyzed borylation of an organic halide or an aromatic C-H bond.

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of organoboronic acids. nih.gov These methods offer milder reaction conditions and greater functional group tolerance compared to the traditional organometallic routes. Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are widely used for the synthesis of aryl- and vinylboronic esters from the corresponding halides or triflates and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgorganic-chemistry.org More recently, iridium-catalyzed C-H borylation has gained prominence as a direct method for the synthesis of arylboronic esters from unfunctionalized arenes, offering a more atom-economical approach. nih.govrsc.org

Specific Synthetic Routes to Anthracen-2-ylboronic Acid

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the functionalization of the anthracene (B1667546) core at the 2-position.

Transition Metal-Catalyzed Borylation Strategies

Transition metal-catalyzed borylation represents a highly efficient and direct route to this compound. Two primary strategies are employed: the palladium-catalyzed cross-coupling of a 2-haloanthracene with a diboron reagent and the direct iridium-catalyzed C-H borylation of anthracene.

The palladium-catalyzed Miyaura borylation of 2-bromoanthracene (B1280076) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable palladium catalyst and a base, provides the corresponding boronate ester, which can then be hydrolyzed to this compound. nih.govupenn.edu This method is highly effective and tolerates a variety of functional groups.

Direct C-H borylation of anthracene using an iridium catalyst offers a more direct and atom-economical route. oup.comresearchgate.net While this reaction can potentially yield a mixture of isomers, careful selection of the iridium catalyst and ligands can influence the regioselectivity of the borylation, favoring the formation of the 2-substituted product. nih.govrsc.orgacs.org

| Catalyst System | Borylating Agent | Substrate | Product | Yield (%) | Reference |

| [Ir(OMe)(COD)]₂ / tmphen | B₂pin₂ | Anthracene | 1,3,5,7-Tetraborylanthracene | - | oup.com |

| Pd(OAc)₂ / XPhos | Bis-boronic acid | Aryl halides | Arylboronic acid | Good to excellent | nih.gov |

| Pd(OAc)₂ / SPhos | B₂pin₂ | 4-Chloroanisole | 4-Methoxy-phenylboronic acid pinacol (B44631) ester | 42 | nih.gov |

Other Established Synthetic Pathways

Besides transition metal-catalyzed methods, this compound can be prepared through more traditional organometallic routes. One common method involves the generation of an anthracen-2-yl organometallic species, such as anthracen-2-yl lithium or anthracen-2-ylmagnesium bromide, from 2-bromoanthracene. This is followed by the reaction with a trialkyl borate and subsequent hydrolysis to yield the boronic acid. This approach, while effective, may have limitations regarding functional group compatibility due to the highly reactive nature of the organometallic intermediate.

Another pathway involves the preparation of anthracen-2-yl zinc bromide from 2-bromoanthracene, which can then be used in subsequent coupling reactions. For instance, the reaction of anthracen-2-yl zinc bromide with 9-iodo-ortho-carborane in the presence of a palladium catalyst has been reported to yield 9-(anthracen-2′-yl)-ortho-carborane, demonstrating the utility of this intermediate in forming carbon-carbon bonds. mdpi.com This intermediate could potentially be trapped with a boron electrophile to form the boronic acid.

Synthesis of Functionalized this compound Derivatives

The functionalization of the anthracene core of this compound allows for the tuning of its electronic and photophysical properties, as well as its incorporation into larger molecular architectures.

Introduction of Electron-Withdrawing/Donating Groups

The introduction of electron-withdrawing or electron-donating groups onto the anthracene ring can be achieved by starting with a pre-functionalized anthracene derivative. For example, Suzuki-Miyaura coupling reactions of dihaloanthracenes with arylboronic acids can be used to introduce aryl groups at specific positions. The choice of catalyst is crucial for the successful coupling with less reactive chloro-substituted anthracenes. beilstein-journals.orgsemanticscholar.org

Furthermore, functional groups can be introduced onto the anthracene skeleton prior to the borylation step. For instance, Friedel-Crafts acylation or nitration of anthracene can introduce electron-withdrawing groups. Subsequent separation of isomers followed by conversion of a halide at the 2-position to the boronic acid would yield the desired functionalized product.

Derivatization for Polymer Integration

The incorporation of this compound into polymers can be achieved by introducing a polymerizable functional group onto the anthracene ring or by utilizing the boronic acid moiety itself in polymerization reactions.

For instance, a vinyl or styrenic group can be introduced onto the anthracene core via a Heck or Stille coupling reaction of a halogenated anthracenylboronic acid derivative. The resulting monomer can then be polymerized using standard polymerization techniques.

Alternatively, boronic acid-containing monomers can be synthesized and subsequently polymerized. rsc.org The synthesis of such monomers often involves the preparation of a boronic acid derivative bearing a polymerizable group, such as a vinyl, acrylate, or acrylamide (B121943) moiety. mdpi.com For example, a Suzuki-Miyaura coupling of a dihaloanthracene with a vinylboronic acid derivative could introduce a polymerizable group, followed by borylation at the 2-position to yield a bifunctional monomer.

| Precursor | Reagent/Catalyst | Functional Group Introduced | Application | Reference |

| 1,8-Dichloroanthracene | Arylboronic acid / Pd-PEPPSI-iPr | Aryl groups | Synthesis of 1,8-diarylanthracenes | beilstein-journals.org |

| Dihaloarenes | n-BuLi, Phenyl boronic ester, t-BuLi, Electrophile | Various functional groups | Synthesis of functionalized borinic acids | mdpi.com |

| Halogenated Anthracene | Terminal Alkyne / Pd and Cu catalysts | Alkynyl group | Synthesis of alkynyl anthracenes | organic-chemistry.orglibretexts.org |

Synthesis of Bis-boronic Acid Anthracene Systems

The synthesis of anthracene derivatives featuring two boronic acid groups, known as bis-boronic acid systems, is a specialized area of organic chemistry. These compounds are of interest as building blocks for more complex molecular architectures, such as chemical sensors. One documented approach involves starting with a di-functionalized anthracene core, such as bis(chloromethyl)anthracene.

A representative synthesis involves the reaction of 9,10-bis(chloromethyl)anthracene (B83949) with β-alanine amide in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), within a dimethylformamide (DMF) solvent. The reaction is typically conducted under an inert nitrogen atmosphere at an elevated temperature, for instance, 50 °C, for several hours to ensure completion. This initial step creates a larger scaffold onto which the boronic acid functionalities can be subsequently introduced. The resulting intermediate can then be further modified. For example, a subsequent reaction with (2-(bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid, protected as a pinacol ester, can attach the boronic acid moieties to the scaffold, ultimately yielding a complex bis-boronic acid anthracene system after deprotection.

Another strategy involves building the molecule outwards from anthracene-9,10-dialdehyde. This can be achieved through a reductive amination process, for example, by reacting the dialdehyde (B1249045) with methylamine (B109427) followed by reduction with sodium borohydride. The resulting diamine can then be coupled with a suitable boronic acid-containing fragment, again often using a base like DIPEA in DMF at elevated temperatures, to yield the final bis-boronic acid product.

The table below summarizes a synthetic approach to a bis-boronic acid anthracene system.

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

| 1 | 9,10-bis(chloromethyl)anthracene | β-alanine amide, DIPEA | DMF, 50 °C, 12h, N₂ | Anthracene core with diamide (B1670390) arms |

| 2 | Intermediate from Step 1 | Protected boronic acid fragment | Base (e.g., DIPEA) | Final bis-boronic acid system |

Considerations in Synthetic Optimization

The efficient synthesis of this compound and its derivatives hinges on the careful optimization of several factors, from reaction conditions and catalyst choice to purification methods and the adoption of sustainable practices.

Reaction Conditions and Catalyst Selection

A prevalent method for synthesizing arylboronic acids, including those of anthracene, is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For instance, the synthesis of (9,10-di(naphthalen-1-yl)anthracen-2-yl)boronic acid starts from the corresponding bromo-anthracene derivative. This precursor is treated with n-butyllithium at a very low temperature (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to form an aryllithium intermediate. This intermediate is then reacted with triisopropyl borate, and the resulting boronate ester is hydrolyzed with an acid (e.g., HCl) to yield the final boronic acid. The low temperature is critical to prevent side reactions of the highly reactive organolithium species.

The following table outlines typical reaction conditions for the synthesis of an anthracenylboronic acid derivative via the lithiation-boration route.

| Parameter | Condition | Purpose |

| Starting Material | Halogenated Anthracene (e.g., 2-Bromoanthracene) | Precursor for organometallic intermediate formation. |

| Reagent 1 | n-Butyllithium | Forms a highly reactive aryllithium intermediate. |

| Reagent 2 | Triisopropyl borate | Boron source that traps the aryllithium species. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent to stabilize reagents. |

| Temperature | -78 °C | Minimizes side reactions and decomposition of the aryllithium. |

| Workup | Acidic Hydrolysis (e.g., HCl) | Converts the boronate ester to the final boronic acid. |

Purification Techniques and Challenges

The purification of anthracenylboronic acids and their precursors can present significant challenges. A common and effective method for final product purification is recrystallization. Solvents such as hexane, benzene (B151609), or ethanol (B145695) are often used to obtain the boronic acid as a crystalline solid with high purity. For the parent anthracene structure, purification can involve co-distillation with ethylene (B1197577) glycol, chromatography on alumina (B75360), or sublimation.

However, boronic acids and their ester intermediates can be problematic to purify using column chromatography. They may exhibit poor solubility or show strong adsorption to silica (B1680970) gel, leading to streaking and low recovery. In some cases, the compound may remain at the top of the column and only elute with very polar solvents, which also brings along impurities. To circumvent this, several strategies can be employed:

Alumina Chromatography: Using neutral or basic alumina instead of silica gel can sometimes prevent the degradation or strong adsorption of boronic acids.

Derivatization: A common strategy involves converting the crude boronic acid into a more stable and easily purified derivative. For example, reaction with diethanolamine (B148213) can form a crystalline adduct that precipitates and can be isolated by filtration. The pure boronic acid can then be regenerated by treatment with acid. Similarly, conversion to a potassium trifluoroborate salt (KHF₂) can facilitate purification through crystallization.

Modified Silica Gel: For boronic esters that are sensitive to silica, using silica gel that has been pre-treated with boric acid can help prevent cleavage of the boronate group during chromatography.

The choice of purification technique depends heavily on the specific properties of the compound, such as its polarity, stability, and whether it is a solid or an oil.

Reaction Mechanisms and Chemical Transformations

Boronic Acid Reactivity with Diols

The reaction between a boronic acid and a diol is a reversible condensation process that forms a cyclic boronic ester, also known as a boronate ester, with the concomitant release of water molecules. wiley-vch.de This equilibrium is a fundamental aspect of the chemistry of boronic acids, including anthracen-2-ylboronic acid.

The formation of a boronic ester from a boronic acid and a diol proceeds through a Lewis acid-base interaction followed by dehydration. Boronic acids are weak Lewis acids, and this characteristic governs their interaction with diols. researchgate.net

The generally accepted mechanism involves the following steps:

Lewis Acid Activation : The sp²-hybridized boron atom in this compound possesses a vacant p-orbital, making it electrophilic. It can accept a lone pair of electrons from one of the hydroxyl groups of the diol.

Nucleophilic Attack : One of the diol's hydroxyl groups acts as a nucleophile, attacking the electron-deficient boron atom. This forms a tetrahedral, sp³-hybridized intermediate.

Proton Transfer : A proton is transferred from the newly attached hydroxyl group to one of the boronic acid's hydroxyl groups, making it a better leaving group (water).

Dehydration and Cyclization : The second hydroxyl group of the diol attacks the boron center, displacing a molecule of water and forming the cyclic boronic ester. A second molecule of water is eliminated to yield the final five- or six-membered ring structure. researchgate.net

In aqueous solutions, the reaction is highly pH-dependent. At higher pH, the boronic acid is in equilibrium with its more nucleophilic tetrahedral boronate form [RB(OH)₃]⁻, which can react more readily with diols. researchgate.netnih.gov The formation of the boronic ester is typically favored under conditions where water is removed, driving the equilibrium to the product side. nih.gov

The kinetics of the binding between boronic acids and diols are crucial for applications such as sensing and dynamic covalent chemistry. The reaction is reversible, and the position of the equilibrium is described by an association constant (Kₐ) or binding constant.

Studies on various arylboronic acids have shown that the binding affinity and rates are influenced by several factors:

pH of the Medium : The rate of ester formation generally increases with pH, reaching a maximum at a pH value that is intermediate between the pKₐ of the boronic acid and the pKₐ of the diol. researchgate.net This is because the reaction can proceed through pathways involving both the neutral boronic acid and the anionic boronate form. nih.gov

Diol Structure : The geometry and pKₐ of the diol are critical. Diols that can form sterically favored five-membered (from 1,2-diols) or six-membered (from 1,3-diols) rings exhibit stronger binding. nih.gov

Substituents on the Boronic Acid : Electron-withdrawing groups on the aromatic ring (like the anthracene (B1667546) moiety) increase the Lewis acidity of the boron atom, which generally leads to higher association constants. nih.gov

A common method to study these kinetics is through competitive binding assays using a fluorescent reporter dye like Alizarin Red S (ARS). The displacement of the dye by a competing diol leads to a change in fluorescence, allowing for the determination of binding constants. researchgate.netnih.gov

Table 1: Factors Influencing Diol Binding Kinetics

| Factor | Effect on Binding Affinity (Kₐ) and Rate |

|---|---|

| Increasing pH | Increases rate and affinity up to an optimal pH, then may decrease. |

| Diol Conformation | Favorable for 5- or 6-membered ring formation (e.g., cis-diols) leads to higher Kₐ. |

| Solvent Polarity | Complex effects on solvation and stability of intermediates. |

| Aromatic Substituents | Electron-withdrawing groups on the aryl ring generally increase Kₐ. |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgresearchgate.net this compound serves as the organoboron partner in this reaction, enabling the introduction of the anthracen-2-yl moiety onto various molecular scaffolds.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govyoutube.com

Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex, typically bearing phosphine (B1218219) ligands (L). This complex reacts with the organic halide (R¹-X), inserting the palladium into the R¹-X bond. This step oxidizes the palladium from Pd(0) to Pd(II) and forms a square planar intermediate, typically trans-[Pd(L)₂(R¹)(X)]. libretexts.orgresearchgate.net This is often the rate-determining step of the cycle.

Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium center. The boronic acid is activated by a base (e.g., OH⁻, OR⁻) to form a more nucleophilic boronate species, [ArB(OH)₃]⁻ or [ArB(OR)₃]⁻. youtube.com This boronate then reacts with the Pd(II) complex. The halide or other group (X) on the palladium is replaced by the anthracenyl group (Ar) from the boronate, forming a new diorganopalladium(II) intermediate, trans-[Pd(L)₂(R¹)(Ar)]. This step regenerates the base and produces a boron-containing byproduct. rsc.org

Reductive Elimination : The final step involves the cis-to-trans isomerization of the diorganopalladium(II) complex, bringing the two organic groups (R¹ and Ar) into proximity. These two groups then couple and are eliminated from the palladium center, forming the final C-C bond of the product (R¹-Ar). This step reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The oxidative addition step is critically influenced by the number of ligands coordinated to the palladium(0) center. The active species is often a highly reactive, coordinatively unsaturated 14-electron complex, PdL₂, or even a 12-electron species, PdL₁.

PdL₂ Pathway : The commonly depicted pathway involves the 14-electron PdL₂ species reacting directly with the organic halide. For aryl halides, this often proceeds through a three-centered transition state.

PdL₁ Pathway (Ligand Dissociation) : Alternatively, the PdL₂ complex can first dissociate one ligand (L) to form the more reactive 12-electron species, PdL₁. This pathway is often favored for bulky phosphine ligands, where dissociation relieves steric strain and creates a more accessible coordination site for the incoming organic halide. The resulting Pd(II) intermediate, [Pd(L)(R¹)(X)], would then typically coordinate another ligand to form the more stable square planar complex.

The relative contribution of the PdL₁ and PdL₂ pathways depends on the nature of the ligand (its size and electron-donating ability), the solvent, and the specific organic halide used. Bulky, electron-rich ligands tend to favor the dissociative PdL₁ pathway.

The precise mechanism of transmetalation has been a subject of extensive investigation. It is now widely accepted that this step does not occur by direct interaction of the boronic acid with the arylpalladium(II) halide complex. Instead, two main pathways, both involving activation by a base, are considered dominant. berkeley.edunih.gov

Boronate Pathway (Path A) : The base reacts with the boronic acid to form a tetracoordinate boronate [ArB(OH)₃]⁻. This anionic species is more nucleophilic and transfers its aryl group to the [Pd(L)₂(R¹)(X)] complex. nih.govresearchgate.net

Hydroxide (B78521) Pathway (Path B) : The base (typically hydroxide) first displaces the halide on the palladium complex to form a palladium-hydroxo species, [Pd(L)₂(R¹)(OH)]. This complex then reacts with the neutral boronic acid. berkeley.edunih.gov

Recent mechanistic studies, including low-temperature NMR spectroscopy, have provided direct evidence for pre-transmetalation intermediates where a Pd-O-B linkage is formed. illinois.eduillinois.edu In the hydroxide pathway, the reaction between the Pd-OH complex and the boronic acid leads to an intermediate with a direct oxygen bridge between palladium and boron. This intermediate then facilitates the transfer of the anthracenyl group from boron to palladium. Both tricoordinate (from boronic acid) and tetracoordinate (from boronate) boron species have been observed to form these crucial Pd-O-B linked intermediates, which are considered the "missing link" in understanding the transmetalation step. illinois.eduillinois.edu The formation of these intermediates is believed to significantly lower the activation energy for the aryl transfer. acs.orgillinois.edu

Table 2: Key Intermediates in the Suzuki-Miyaura Catalytic Cycle

| Step | Key Intermediate/Species | Description |

|---|---|---|

| Catalyst Activation | Pd(0)L₂ | Active 14-electron palladium(0) catalyst. |

| Oxidative Addition | [Pd(II)(L)₂(R¹)(X)] | Square planar palladium(II) complex formed after insertion into the R-X bond. |

| Transmetalation (Activation) | [ArB(OH)₃]⁻ | Anionic boronate species formed by reaction of boronic acid with base. |

| Transmetalation (Pre-Intermediate) | Species with Pd-O-B linkage | A bridged complex facilitating aryl transfer from boron to palladium. illinois.eduillinois.edu |

| Transmetalation (Post-Transfer) | [Pd(II)(L)₂(R¹)(Ar)] | Diorganopalladium(II) complex. |

| Reductive Elimination | cis-[Pd(II)(L)₂(R¹)(Ar)] | Isomer required for the final C-C bond formation. |

Catalytic Cycle and Key Intermediates

Reductive Elimination

Reductive elimination is the final, product-forming step in the Suzuki-Miyaura catalytic cycle. After the transmetalation step, where the anthracene moiety is transferred from the boron atom to the palladium center, a diorganopalladium(II) intermediate is formed. libretexts.org This intermediate then undergoes reductive elimination, a process in which the two organic groups (the anthracene group and the organic group from the halide partner) are expelled from the palladium coordination sphere, forming a new carbon-carbon bond. mdpi.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate and efficiency of reductive elimination can be significantly influenced by the steric bulk and electronic properties of the ligands attached to the palladium center. libretexts.org Spatially bulky ligands can increase the orbital overlap on the metal, which facilitates this step. libretexts.org

Application of this compound in C-C Bond Formation

This compound is a valuable reagent for the synthesis of complex biaryl and polycyclic aromatic compounds through C-C bond formation, primarily via the Suzuki-Miyaura reaction. icmpp.ro This reaction is one of the most important transformations for creating C-C bonds due to the stability, low toxicity, and commercial availability of organoboron reagents. icmpp.ronih.gov The anthracene moiety, being a sterically demanding group, presents unique challenges and opportunities in synthesis. For instance, the coupling of sterically hindered substrates, such as anthracene derivatives, with di-ortho-substituted aryl halides can be achieved using highly reactive palladium catalysts to form tetra-ortho-substituted biaryls. mdpi.comicmpp.ro

The reaction's success with challenging substrates like this compound often depends on carefully optimized conditions, including the choice of catalyst, base, and solvent. mdpi.com These couplings are critical in the synthesis of materials with specific electronic and photophysical properties, as well as in the construction of complex molecular architectures.

Table 1: Representative Suzuki-Miyaura Coupling with a Hindered Arylboronic Acid

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Bromo-1,3-dimethylbenzene | This compound | Pd(OAc)₂ / SPhos | 2-(Anthracen-2-yl)-1,3-dimethylbenzene | High |

| 2 | 1-Iodonaphthalene | This compound | Pd₂(dba)₃ / XPhos | 2-(Naphthalen-1-yl)anthracene | High |

Note: This table presents illustrative examples of coupling reactions involving a sterically hindered system analogous to this compound, based on general findings for such substrates.

Ligand Effects and Catalyst Design in Suzuki-Miyaura Coupling

The choice of ligand coordinated to the palladium catalyst is paramount for a successful Suzuki-Miyaura coupling, especially when using sterically or electronically challenging substrates like this compound. libretexts.orgorganic-chemistry.org Ligands are designed to be electron-rich and spatially bulky to enhance catalyst reactivity and stability. libretexts.org

Electron-rich ligands facilitate the initial oxidative addition step, while steric bulk promotes the final reductive elimination step. libretexts.org For coupling reactions involving hindered partners like anthracene derivatives, sterically encumbered alkyl phosphine ligands are often employed. nih.gov These ligands favor the formation of highly reactive mono-coordinated palladium-phosphine complexes, which can accelerate all steps of the catalytic cycle and mitigate unwanted side reactions like β-hydride elimination. nih.gov

Prominent examples of ligands that have proven effective for challenging couplings include biarylphosphines like SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine). nih.govresearchgate.net SPhos, in particular, confers exceptional activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides, enabling the preparation of extremely hindered biaryls. nih.govresearchgate.net The design of such ligands, which balance steric and electronic properties, is a key area of research aimed at expanding the scope of the Suzuki-Miyaura reaction. mdpi.com

Table 2: Influence of Different Ligands on Suzuki-Miyaura Coupling

| Ligand | Key Features | Typical Substrates |

|---|---|---|

| PPh₃ (Triphenylphosphine) | Early, widely used ligand | Simple, unactivated aryl halides |

| P(o-Tol)₃ | Increased steric bulk | Z-alkenyl halides (preserves geometry) organic-chemistry.org |

| SPhos | Electron-rich, very bulky | Hindered aryl/heteroaryl chlorides and bromides nih.govresearchgate.net |

| XPhos | Similar to SPhos, high activity | Challenging cross-couplings, including heteroaromatic substrates ntnu.no |

Other Cross-Coupling and Derivatization Reactions

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, this compound can participate in other important synthetic transformations.

Copper-Mediated Arylation with Arylboronic Acids

Copper-catalyzed cross-coupling reactions have emerged as a valuable, less expensive alternative to palladium-based systems. nih.gov A notable application is the copper(II)-catalyzed arylation of diarylmethanols with arylboronic acids to produce triarylmethanes. beilstein-journals.org This method provides a facile and modular route to both symmetrical and unsymmetrical triarylmethanes. beilstein-journals.org The reaction demonstrates broad scope, with various arylboronic acids, including those with electron-donating and electron-withdrawing groups, coupling efficiently. beilstein-journals.org The protocol's robustness suggests its applicability to complex arylboronic acids like the anthracene derivative for the synthesis of advanced molecular structures. beilstein-journals.orgbeilstein-journals.org

Aza-Michael Addition and C-N Bond Formation

While direct aza-Michael additions typically involve the reaction of a nucleophilic amine with an activated α,β-unsaturated carbonyl compound, the formation of C-N bonds using arylboronic acids is a cornerstone of modern synthetic chemistry, often proceeding through mechanisms analogous to C-C cross-coupling. nih.govfrontiersin.org Copper-catalyzed systems are effective for the N-arylation of various nitrogen-containing compounds with arylboronic acids. nih.gov

A plausible mechanism for such a copper-catalyzed C-N coupling involves the formation of a copper(II) complex with a ligand, which then reacts with the amine or amide. nih.gov Transmetalation with the arylboronic acid (like this compound) produces an intermediate that, after oxidative addition and subsequent reductive elimination, furnishes the N-arylated product. nih.gov This strategy is widely used and tolerates a broad spectrum of functional groups, making it a powerful tool for synthesizing N-arylated heterocycles and other important pharmaceutical building blocks. nih.govresearchgate.net

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the mechanisms of cross-coupling reactions involving arylboronic acids. nih.gov These studies help to elucidate the intricate details of the catalytic cycle, including the structures of intermediates and the energy profiles of transition states. mdpi.com

For the Suzuki-Miyaura reaction, computational investigations have been used to predict pre-transmetalation intermediates and confirm the operative reaction pathways. nih.gov DFT modeling can analyze the energetics of different pathways, such as those involving various solvent molecules or additives. For example, studies have modeled how solvent molecules like DMF can participate in the reaction, sometimes leading to side products through processes like hydrodebromination. mdpi.com Such computational work is crucial for understanding the factors that control reactivity and selectivity, aiding in the rational design of more efficient catalysts and the optimization of reaction conditions for specific substrates like this compound. researchgate.netmdpi.com

Density Functional Theory (DFT) for Transition States and Intermediates

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reaction mechanisms of organoboronic acids, including this compound. DFT calculations allow for the elucidation of the geometries and energies of transition states and intermediates along a reaction pathway, which are often difficult or impossible to determine experimentally. rsc.org This theoretical approach provides a detailed, atomistic view of the chemical transformations.

In the context of reactions involving this compound, DFT studies can be employed to investigate various mechanistic aspects. For instance, in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, DFT can model the key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The calculations can help in understanding the influence of the bulky and electronically distinct anthracene moiety on the stability of intermediates and the energy barriers of transition states.

DFT calculations can reveal how the electronic properties of the anthracene ring system affect the reactivity of the boronic acid group. The electron-rich nature of the anthracene core can influence the Lewis acidity of the boron center, which is a critical factor in the transmetalation step of cross-coupling reactions. nih.gov By modeling the transition state of the transmetalation step, researchers can predict how the substitution pattern on the anthracene ring might alter the reaction rate and efficiency.

Furthermore, DFT is instrumental in understanding other reactions of boronic acids, such as boroxine (B1236090) formation, which is a common side reaction. researchgate.net Calculations can map out the reaction pathway for the dehydration of three boronic acid molecules to form a six-membered boroxine ring, identifying the transition states and intermediates involved. This knowledge is vital for developing reaction conditions that minimize the formation of such byproducts.

A hypothetical DFT study on the transmetalation step in a Suzuki-Miyaura reaction involving this compound could yield data such as that presented in the interactive table below. This table illustrates the calculated activation energies for the transmetalation step with different aryl halides, providing insight into the reaction's feasibility and kinetics.

| Aryl Halide Partner | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Phenyl Iodide | 15.2 | Distorted square planar |

| Phenyl Bromide | 16.8 | Distorted square planar |

| Phenyl Chloride | 19.5 | Distorted square planar |

This table is generated based on typical data from DFT studies on Suzuki-Miyaura reactions and is for illustrative purposes.

Kinetic Isotope Effects (KIE) in Mechanistic Elucidation

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing the rate-determining step and the nature of transition states in a chemical reaction. snnu.edu.cn By measuring the difference in reaction rates between a molecule containing a heavy isotope and its lighter counterpart, valuable mechanistic information can be obtained. In the study of reactions involving this compound, KIEs can provide crucial insights that are complementary to computational studies.

The Suzuki-Miyaura reaction is a prime example where KIEs have been successfully applied to elucidate the mechanism. nih.govacs.org Specifically, carbon-13 (¹³C) KIEs at natural abundance can be used to probe the bonding changes at the carbon atoms involved in the key bond-forming and bond-breaking steps. nih.gov

For a Suzuki-Miyaura reaction involving this compound, determining the ¹³C KIE at the carbon atom of the anthracene ring attached to the boron (C-B bond) can help to identify whether the transmetalation step is rate-limiting. A significant normal ¹³C KIE (k¹²/k¹³ > 1) at this position would suggest that the C-B bond is being broken in the transition state of the rate-determining step. acs.org

Similarly, the ¹³C KIE at the carbon atom of the coupling partner (e.g., an aryl halide) attached to the halogen can provide information about the oxidative addition step. nih.gov A significant KIE at this position would indicate that the C-X (where X is a halogen) bond cleavage is involved in the rate-determining step.

Deuterium (²H) KIEs can also be employed, for instance, by deuterating specific positions on the anthracene ring. A secondary KIE (where the isotopic substitution is not at the bond being broken) can provide information about changes in hybridization or steric environment at the labeled position during the rate-determining step.

The following interactive table presents hypothetical ¹³C KIE data for a Suzuki-Miyaura reaction of this compound with an aryl bromide. Such data would be invaluable in pinpointing the rate-determining step of the catalytic cycle.

| Isotopic Position | Experimental KIE (k¹²/k¹³) | Mechanistic Implication |

| Anthracene-C2 (C-B) | 1.035 | C-B bond cleavage is part of the rate-determining step (transmetalation). acs.org |

| Aryl Bromide-C1 (C-Br) | 1.002 | C-Br bond cleavage is not involved in the rate-determining step. nih.gov |

This table is generated based on typical data from KIE studies on Suzuki-Miyaura reactions and is for illustrative purposes.

By combining the insights gained from both DFT calculations and KIE experiments, a comprehensive and detailed picture of the reaction mechanisms involving this compound can be constructed, paving the way for further advancements in its synthetic applications.

Advanced Spectroscopic and Computational Investigations

Photophysical Properties and Their Modulation

The fluorescence of anthracene-boronic acid systems is a finely tuned process governed by a variety of photophysical mechanisms. The boronic acid group, in particular, plays a crucial role in modulating the emission properties of the anthracene (B1667546) core, making these systems highly sensitive to their environment.

Fluorescence Mechanisms in Anthracene-Boronic Acid Systems

The fluorescence of anthracen-2-ylboronic acid and related compounds is controlled by several key mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and in some contexts, Fluorescence Resonance Energy Transfer (FRET), as well as excimer and exciplex formation.

Photoinduced Electron Transfer (PET) is a primary mechanism governing the fluorescence of many anthracene-boronic acid derivatives, particularly those designed as sensors. In a typical PET sensor, the fluorescence of the anthracene fluorophore is initially quenched by the boronic acid moiety. This quenching occurs because the boronic acid group, often in proximity to an amine, can act as an electron donor in the excited state, transferring an electron to the photoexcited anthracene and thus providing a non-radiative decay pathway.

However, the binding of an analyte, such as a saccharide, to the boronic acid can inhibit this PET process. This inhibition leads to a significant enhancement of the fluorescence intensity, forming the basis of "turn-on" fluorescent sensors. One proposed mechanism for this fluorescence enhancement involves a conformational change upon analyte binding that increases the distance between the electron donor and the fluorophore, thereby suppressing PET. An alternative mechanism suggests that in protic solvents, the formation of a complex with a diol can induce solvolysis, leading to the protonation of a nearby amine. This protonation prevents the photoinduced electron transfer, resulting in reduced quenching of the anthracene fluorescence. nih.gov

Intramolecular Charge Transfer (ICT) is another significant process that influences the photophysical properties of this compound derivatives. In molecules exhibiting ICT, photoexcitation leads to a significant redistribution of electron density, creating a more polar excited state compared to the ground state. This charge transfer typically occurs from an electron-donating part of the molecule to an electron-accepting part.

The extent of ICT is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the charge-separated excited state is stabilized, which often results in a red-shift of the emission spectrum and can affect the fluorescence quantum yield. The introduction of styryl and triphenylamine (B166846) groups to an anthracene core, for instance, has been shown to induce ICT properties, with the triphenylamine acting as the electron donor and the anthracene moiety as the acceptor. researchgate.net

While specific studies focusing solely on Fluorescence Resonance Energy Transfer (FRET) in this compound are not extensively documented in the reviewed literature, the principles of FRET are applicable to systems where this compound could act as a donor or acceptor chromophore. FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).

For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions. In a hypothetical FRET system involving an this compound derivative, its fluorescence could be quenched by a nearby acceptor, or it could be excited via energy transfer from a suitable donor. Such systems could be designed for various sensing applications, where the binding of an analyte modulates the distance between the donor and acceptor, thereby altering the FRET efficiency.

Excimer and exciplex formation are phenomena observed in fluorophores at high concentrations or in systems where multiple chromophores are held in close proximity. An excimer is an excited-state dimer formed between two identical molecules, while an exciplex is an excited-state complex formed between two different molecules. researchgate.net These species exhibit a characteristic broad, structureless, and red-shifted emission compared to the monomer fluorescence.

For anthracene derivatives, excimer formation is a well-known process. nih.gov The formation of an intramolecular excimer has been utilized in the design of fluorescent probes. For instance, a chelating ligand containing two anthracene units can form an intramolecular excimer, and the fluorescence of this excimer can be quenched upon binding to metal ions, which disrupts the excimer formation. nih.gov While specific studies on excimer or exciplex formation of this compound are not detailed in the provided search results, it is plausible that at high concentrations or in suitably designed molecular systems, it could exhibit such behavior, which would significantly alter its fluorescence properties.

Influence of Substituents on Photoluminescence Quantum Yield (PLQY)

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The PLQY of anthracene derivatives can be significantly influenced by the nature and position of substituents on the anthracene core.

Substituents can modulate the electronic properties of the anthracene system, thereby affecting the rates of both radiative and non-radiative decay pathways. Electron-donating groups, for example, can increase the electron density of the aromatic system, which may lead to an increase in the PLQY. Conversely, electron-withdrawing groups can decrease the PLQY by promoting non-radiative processes.

For instance, the introduction of a cyano (–CN) group, a strong electron-withdrawing group, to an anthracene derivative has been shown to result in a lower PLQY compared to the unsubstituted counterpart. researchgate.net This is attributed to the enhanced internal steric hindrance and stronger electron affinity, which can promote non-radiative decay channels.

The following table provides a hypothetical illustration of how different substituents might affect the photophysical properties of an this compound derivative, based on general principles observed in anthracene chemistry. Please note that this table is for illustrative purposes, as specific experimental data for a series of substituted anthracen-2-ylboronic acids was not available in the provided search results.

| Substituent on Anthracene Ring | Position | Effect on Electron Density | Expected Impact on PLQY | Hypothetical PLQY |

|---|---|---|---|---|

| -H (unsubstituted) | - | Reference | Reference | 0.30 |

| -OCH₃ (Methoxy) | e.g., C-9 | Electron-donating | Increase | 0.45 |

| -NH₂ (Amino) | e.g., C-9 | Strongly electron-donating | Significant Increase | 0.60 |

| -CN (Cyano) | e.g., C-9 | Strongly electron-withdrawing | Significant Decrease | 0.10 |

| -NO₂ (Nitro) | e.g., C-9 | Very strongly electron-withdrawing | Severe Quenching | <0.01 |

Theoretical studies have also provided insights into designing anthracene derivatives with high quantum yields. These studies suggest that reducing the electron density difference and overlap density between the ground and first excited states in the anthracenylene group can suppress vibrational relaxation and radiationless transitions, respectively. Concurrently, increasing the overlap density in the side groups can enhance fluorescence. rsc.org

Following a comprehensive search for scientific literature, it has been determined that there are no specific experimental or computational studies published in available resources that investigate the detailed properties of This compound corresponding to the advanced spectroscopic and computational outline provided.

Research is available for other anthracene derivatives and various arylboronic acids. For instance, computational studies using Density Functional Theory (DFT) have been conducted on compounds like 2-fluorenyl-2-anthracene, 2-anthryl-2-anthracence, and other anthracene-based chemosensors to understand their electronic structure, charge transport, and spectroscopic properties. nih.govnih.gov Similarly, the nonlinear optical (NLO) properties of different anthracene derivatives have been explored, demonstrating their potential in photonic applications. nih.govresearchgate.netanalis.com.my

Furthermore, DFT and other quantum chemical calculations have been applied to different boronic acids, such as 2-Thienylboronic Acid and diindolylmethane-phenylboronic acid hybrids, to analyze their molecular geometry, frontier molecular orbitals (FMO), and other electronic characteristics. dergipark.org.trnih.gov

However, none of the located studies focus specifically on this compound to provide the data required for an analysis of its solvatochromism, environmental sensitivity, FMO, Natural Bond Orbital (NBO), Mulliken charge distribution, or predicted NLO properties.

Therefore, it is not possible to generate an accurate and scientifically validated article for this compound that adheres to the requested detailed outline without resorting to speculation, which would compromise the integrity of the scientific information.

Quantum Chemical Calculations and Molecular Modeling

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools for studying the conformational landscape of molecules by simulating the atomic motions over time. mdpi.com For molecules like this compound, MD simulations can reveal how the boronic acid group orients relative to the rigid anthracene core and how environmental factors, such as solvent, influence its preferred shapes.

These simulations track the trajectory of each atom by integrating Newton's laws of motion, allowing for the exploration of various energy minima on the potential energy surface. mdpi.com Key properties calculated from these simulations include the radius of gyration, which describes the molecule's compactness, and the distribution of dihedral angles, which defines the rotational conformations of the C-B bond. This data is crucial for understanding how the molecule might adapt its shape to interact with other molecules or surfaces. unito.it While specific MD studies on this compound are not prevalent in the literature, the methodology is widely applied to similar aromatic systems to understand their dynamic behavior in different environments. mdpi.comunito.it

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are essential for quantifying the non-covalent interactions that govern the self-assembly and crystal packing of aromatic molecules. lodz.pl For this compound, the primary intermolecular forces at play are hydrogen bonding involving the boronic acid's hydroxyl groups and π-π stacking between the anthracene cores.

Hydrogen Bonding: The -B(OH)₂ moiety is a potent hydrogen bond donor and acceptor. Theoretical studies can model the geometry and energy of these hydrogen bonds, which typically lead to the formation of dimeric or polymeric structures in the solid state.

Studies on related anthracene derivatives show that π-π stacking interactions, with intermolecular distances around 3.6 Å, are a significant stabilizing force. iucr.org Energy decomposition analyses, such as the Symmetry-Adapted Perturbation Theory (SAPT), can further dissect the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion, providing deep insight into the nature of these forces. nih.gov

Crystallographic Analysis and Solid-State Characterization

X-ray diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SXRD) for Molecular and Crystal Structures

Single Crystal X-ray Diffraction (SXRD) provides unambiguous information on the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. uol.de For a derivative of this compound, SXRD analysis would reveal the precise geometry of the boronic acid group and its orientation relative to the anthracene plane.

Analysis of related structures, such as 4-(anthracen-9-yl)pyridine, provides a template for the type of data obtained. iucr.org These studies typically report the crystal system, space group, and unit cell dimensions. The resulting atomic coordinates are used to generate detailed molecular models and provide the foundational data for analyzing supramolecular assemblies. iucr.orgiucr.org

Table 1: Representative Crystallographic Data for an Anthracene Derivative Data based on the analysis of 4-(anthracen-9-yl)pyridine, a structurally related compound. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₃N |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.3341 (5) |

| b (Å) | 5.8901 (1) |

| c (Å) | 11.0501 (3) |

| β (°) | 101.996 (1) |

| Volume (ų) | 1294.71 (6) |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a crucial technique for characterizing the bulk properties of a crystalline solid. osti.gov It is used to confirm the phase purity of a synthesized batch of this compound, identify different polymorphic forms, and verify that the bulk material corresponds to the structure determined by SXRD. rsc.org

The PXRD pattern is a fingerprint of the crystalline phase, displaying a series of peaks (reflections) at specific diffraction angles (2θ). researchgate.net The positions and intensities of these peaks are determined by the crystal lattice parameters. actachemscand.org Studies on crystalline anthracene powder show sharp, well-defined peaks, indicating a high degree of crystallinity and homogeneity, which would be expected for a pure sample of this compound. researchgate.netresearchgate.net

Analysis of Molecular Packing and Supramolecular Interactions

The data from SXRD allows for a detailed analysis of how individual molecules of this compound arrange themselves in the crystal, a study of molecular packing and supramolecular chemistry. lodz.pl This arrangement is dictated by the interplay of intermolecular forces.

In analogous anthracene structures, molecular packing is often dominated by a combination of hydrogen bonding and π-π stacking. iucr.org For this compound, the boronic acid groups are expected to form strong intermolecular hydrogen bonds, creating chains or sheets. These structures are then further stabilized by π-π stacking interactions between the overlapping anthracene rings of adjacent molecules. rsc.orgresearchgate.net The distance between the centroids of stacked anthracene rings, typically in the range of 3.6 to 3.8 Å, is a key indicator of this interaction. iucr.org These combined forces lead to the formation of a stable, three-dimensional supramolecular architecture.

Applications in Advanced Materials Science and Devices

Fluorescent Probes and Chemosensors

The core principle behind the function of anthracen-2-ylboronic acid-based sensors lies in the interaction between the boronic acid group and the target analyte, which modulates the fluorescence emission of the anthracene (B1667546) unit. This modulation can occur through several mechanisms, leading to a detectable signal that correlates with the concentration of the analyte.

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis for their extensive use in saccharide sensing. nih.gov Anthracene-based boronic acid sensors have been particularly effective in this area due to the significant changes in fluorescence upon saccharide binding.

A significant challenge in the development of glucose sensors is achieving selectivity at a physiological pH of 7.4. Many phenylboronic acid (PBA) derivatives require basic conditions to dissociate and bind with sugars. frontiersin.orgnih.gov To overcome this, researchers have synthesized novel photoinduced electron transfer (PET)-type fluorescent glucose probes by introducing electron-withdrawing groups, such as fluorine, into the PBA moiety of an anthracene-boronic acid structure. frontiersin.orgnih.govresearchgate.net This modification lowers the pKa of the boronic acid, enabling it to efficiently recognize sugars at physiological pH. frontiersin.orgnih.govresearchgate.net

For instance, a probe synthesized as (4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid has demonstrated the ability to selectively detect glucose in water at pH 7.4. frontiersin.orgnih.govresearchgate.net This sensor system can form a supramolecular 2:1 complex with glucose within a γ-cyclodextrin (γ-CyD) cavity, leading to distinct fluorescent signals. frontiersin.orgnih.gov

| Probe/System | Target Analyte | Operating pH | Key Feature |

| (4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid / γ-CyD complex | Glucose | 7.4 | Lowered pKa due to fluorine substitution, enabling operation at physiological pH. frontiersin.orgnih.govresearchgate.net |

| Anthracene boronic acid with cationic pyridinium (B92312) salt | Glucose | Physiological | The cationic group lowers the pKa to 4.0, facilitating binding in neutral aqueous solutions. nih.gov |

The "turn-on" fluorescence response in many anthracene-boronic acid sensors is governed by a photoinduced electron transfer (PET) mechanism. nih.govnih.gov In the absence of a saccharide, the boronic acid group can quench the fluorescence of the adjacent anthracene fluorophore through PET. nih.gov Upon binding with a cis-diol-containing saccharide, the covalent interaction blocks this electron transfer process, thereby restoring the quenched fluorescence and leading to a "turn-on" signal. nih.govresearchgate.net

Another proposed mechanism suggests that upon complex formation with a diol in a protic solvent like water, solvolysis is induced, leading to the protonation of a nearby amine nitrogen. nih.gov This protonation prevents the PET process, resulting in reduced quenching of the anthracene fluorescence. nih.gov The binding of the saccharide increases the acidity of the boron atom, which strengthens its interaction with an adjacent amine's lone pair, reducing its quenching effect and revealing the inherent fluorescence of the anthracene. nih.gov

| Sensor State | Fluorescence | Mechanism |

| Unbound | Quenched ("Off") | Photoinduced electron transfer (PET) from the boronic acid moiety to the excited anthracene. nih.gov |

| Saccharide-bound | Enhanced ("On") | Inhibition of PET upon formation of a cyclic boronate ester with the saccharide's diol groups. nih.gov |

Ratiometric sensing offers a more robust and reliable detection method by measuring the ratio of fluorescence intensities at two different wavelengths, which can correct for variations in probe concentration and environmental factors. In the context of this compound, ratiometric sensing has been achieved through the formation of supramolecular complexes. frontiersin.orgnih.gov

For example, a sensor system utilizing (4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid and γ-cyclodextrin (γ-CyD) produces two types of fluorescent signals: monomer fluorescence and dimer (or excimer) fluorescence. frontiersin.orgnih.govresearchgate.net The formation of a 2:1 complex of the probe with glucose inside the γ-CyD cavity leads to an increase in the dimer fluorescence intensity relative to the monomer fluorescence. frontiersin.orgnih.govresearchgate.net By plotting the ratio of the dimer to monomer fluorescence intensity against the saccharide concentration, selective ratiometric sensing of glucose can be achieved. frontiersin.orgresearchgate.net

| System | Signal 1 (Wavelength) | Signal 2 (Wavelength) | Analyte Response |

| (4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid / γ-CyD | Monomer fluorescence (413 nm) | Dimer fluorescence (472 nm) | The ratio of dimer to monomer fluorescence intensity increases with the addition of glucose and galactose. researchgate.net |

While the primary focus of this compound research has been on single-analyte detection, the principles can be extended to multi-analyte sensing platforms. By immobilizing different analyte-specific boronic acid derivatives onto an array of working electrodes, simultaneous detection of multiple analytes can be achieved. mdpi.com However, specific examples of a single this compound-based probe designed for the simultaneous detection of multiple, distinct classes of analytes (e.g., saccharides and ions) are not extensively detailed in the provided search results. The development of such systems remains a promising area for future research.

The versatile anthracene scaffold can also be functionalized to create chemosensors for toxic metal ions like mercury (Hg2+). While these sensors may not always utilize a boronic acid group for ion recognition, the anthracene fluorophore remains a key component for signal transduction.

Rationally designed anthracene-based thioacetals have been synthesized and studied for their luminescence chemosensory behaviors toward Hg2+ ions. nih.gov These probes can exhibit excellent selectivity and sensitivity, acting as "turn-on" fluorescent probes for the recognition of Hg2+ over other metal ions. nih.gov The detection mechanism often involves an Hg2+-promoted desulfurization reaction, which leads to the formation of a highly fluorescent aldehyde derivative. nih.gov Another approach involves an Hg2+-selective "on-off" fluorescence quenching behavior, where Hg2+ induces the deprotonation of an imidazole (B134444) NH group attached to the anthracene. rsc.org

| Probe Type | Detection Mechanism | Fluorescence Response to Hg2+ |

| Anthracene-based thioacetals | Hg2+-promoted desulfurization to form a fluorescent aldehyde. nih.gov | "Turn-on" |

| Anthracene-based imidazole | Hg2+-induced deprotonation of imidazole NH. rsc.org | "On-off" quenching |

Saccharide Sensing and Recognition

Organic Electronics and Optoelectronic Materials

The favorable electronic and photophysical properties of the anthracene core make its derivatives, synthesized via intermediates like anthracenylboronic acids, highly valuable in organic electronics. Anthracene is known for its high fluorescence quantum yield and charge carrier mobility, making it a foundational structure for materials used in light-emitting diodes and transistors. researchgate.netrsc.org

This compound and related derivatives are crucial intermediates in the synthesis of complex organic molecules for OLED technology. nbinno.comcuikangsynthesis.com These boronic acids are frequently used in sophisticated coupling reactions, such as the Suzuki coupling, to build the larger, functional molecules required for various layers within an OLED device. nbinno.com The resulting anthracene-based materials can be employed as highly efficient blue emitters, host materials, or charge-transporting layers. researchgate.netnbinno.comrsc.org The rigid and planar structure of the anthracene core contributes to materials with high thermal stability and excellent photophysical properties, leading to improved OLED efficiency, color purity, and device longevity. nbinno.comrsc.org Doubly bridged anthracenes, for instance, have been developed as stable, deep-blue emitters for OLEDs. nih.gov

Table 2: Role of Anthracene Boronic Acid Derivatives in OLEDs

| Derivative Example | Role in OLED | Desired Property |

|---|---|---|

| B-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid | Intermediate for host materials, emissive dopants, charge-transport layers nbinno.com | Enhanced electronic and photophysical properties, device efficiency nbinno.com |

| (9,10-di(naphthalene-1-yl)anthracen-2-yl)boronic acid | OLED Material Intermediate cuikangsynthesis.com | High fluorescence and stability for emissive layers researchgate.net |

The anthracene moiety is a well-established p-type organic semiconductor used in the active layer of Organic Thin-Film Transistors (OTFTs). rsc.orgbohrium.com Its planar structure facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. rsc.org this compound serves as a versatile starting point to synthesize more complex anthracene derivatives with tailored properties for OTFT applications. For example, 2-(anthracene-2-yl)tetracene was designed and synthesized for use in thermally stable OTFTs. bohrium.com Similarly, novel semiconductors based on thiophene-anthracene oligomers have demonstrated high field-effect mobilities (up to 0.50 cm²/Vs) and excellent environmental stability, outperforming traditional pentacene-based devices. pkusz.edu.cn These advancements are critical for developing low-cost, flexible electronics. pkusz.edu.cnsigmaaldrich.com

The performance of anthracene-based semiconductors is highly dependent on their molecular packing and electronic properties, which can be finely tuned through chemical modification (periphery engineering). rsc.org Theoretical and experimental studies show that the choice and position of substituents on the anthracene core significantly impact charge transport. Adding aryl substituents at the 2,6-positions can improve the air oxidation stability and lead to more isotropic 2D charge transport properties. rsc.org The nature of bridging groups between the anthracene core and other aromatic units also plays a critical role. In a study of benzothiophene-substituted anthracenes, a vinyl-bridged derivative exhibited a hole mobility 5–10 times higher than single-bond or ethynyl-bridged counterparts, a result attributed to stronger intermolecular interactions and better energy level alignment with the electrodes. rsc.org

Table 3: Charge Mobility of Selected Anthracene Derivatives for OTFTs

| Anthracene Derivative | Bridge/Substituent | Hole Mobility (cm² V⁻¹ s⁻¹) | Key Finding |

|---|---|---|---|

| Thiophene-Anthracene Oligomers | Thiophene | Up to 0.50 | High stability and mobility at low deposition temperatures. pkusz.edu.cn |

| 5-BTVA | Vinyl-bridged benzothiophene | ~0.05-0.1 (relative) | Vinyl bridge enhances intermolecular interactions and mobility. rsc.org |

| 5-BTA | Single bond-bridged benzothiophene | ~0.01 (relative) | Weaker interactions compared to vinyl-bridged version. rsc.org |

Polymer Chemistry and Responsive Materials

The incorporation of anthracenylboronic acid into polymer structures allows for the creation of "smart" materials that can respond to external stimuli such as light, heat, or the presence of specific chemicals. nih.gov These responsive polymers have potential applications in areas like drug delivery, catalysis, and self-healing materials. nih.gov The dual-responsive nature stems from the distinct properties of the anthracene and boronic acid groups. The anthracene moiety can undergo a reversible [4+4] photodimerization reaction when irradiated with UV light (e.g., 365 nm), which can be reversed by heat or a different wavelength of light. nih.gov The boronic acid group can form dynamic covalent bonds (boronic esters) with diols, making the material responsive to alcohols or changes in pH. mdpi.comnih.gov

A multi-stimuli-responsive elastomer was created by incorporating 9-anthraceneboronic acid into a poly(styrene-butadiene-styrene) (SBS) network. nih.gov In this system, the boronic acid reacts with dihydroxyl groups on the polymer to form boronic ester cross-links, while the anthracene units provide a secondary cross-linking mechanism through photodimerization. nih.gov This dual-cross-linking system endows the elastomer with responsiveness to light, heat, and alcohols, allowing for the continuous regulation of its mechanical properties. nih.gov

Boronic Acid-Functionalized (Co)polymers for Stimuli-Responsive Behavior

The incorporation of boronic acid moieties, including anthracene derivatives, into polymers allows for the creation of "smart" materials that react to environmental changes such as light, heat, or the presence of specific chemicals. nih.gov These stimuli-responsive polymers are at the forefront of materials innovation, with potential applications in areas like drug delivery and catalysis. nih.gov

One notable application involves the development of multi-stimuli-responsive elastomers. nih.govnih.gov Researchers have successfully prepared a cross-linked poly(styrene-butadiene-styrene) (SBS) network using 9-anthraceneboronic acid. nih.govmdpi.com This material exhibits responsiveness to three distinct stimuli: light, heat, and alcohols. nih.govmdpi.com The response to light and heat is governed by the reversible [4+4] cycloaddition of the anthracene units, while the dynamic nature of the boronic esters, which are formed between the boronic acid and diol groups on the polymer backbone, allows for a response to alcohols. nih.govmdpi.com This dual-component system enables continuous regulation of the material's mechanical properties. mdpi.com The vacant p-orbital of the boron atom is key to its ability to form complexes and contributes to the stimuli-responsive behavior of these polymers. rsc.org

| Stimulus | Responsive Component | Mechanism | Resulting Effect on Polymer |

| UV Light (λ = 365 nm) | Anthracene | Photodimerization via [4+4] cycloaddition | Network cross-linking, increased stiffness |

| Deep UV Light (λ = 254 nm) or Heat (>150 °C) | Anthracene Dimer | De-dimerization | Cleavage of cross-links, network softening |

| Alcohols | Boronic Ester | Transesterification/cleavage of the ester bond | Network dissolution/rearrangement |

| Heat | Boronic Ester | Reversible formation/breakage | Network adaptation and stress relaxation |